molecular formula C23H20BrF2N3O3S B2556837 N-(4-bromophenyl)-4-fluoro-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide CAS No. 451504-15-7

N-(4-bromophenyl)-4-fluoro-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide

Numéro de catalogue B2556837
Numéro CAS: 451504-15-7
Poids moléculaire: 536.39
Clé InChI: IZNSBDZYYQKBDH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(4-bromophenyl)-4-fluoro-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study describes the design and synthesis of novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, a study on a compound with a similar structure reported that the cation contains nearly planar benzofuran and fluorophenyl ring systems, as well as a piperazine ring adopting an almost perfect chair conformation . Another study reported the crystal structure of a similar compound .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a study showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, a compound with a similar structure was reported to have a molecular weight of 294.119 .

Applications De Recherche Scientifique

Synthesis and Anticonvulsant Activity

The synthesis and initial anticonvulsant screening of new N-Mannich bases derived from 3-(2-fluorophenyl)- and 3-(2-bromophenyl)-pyrrolidine-2,5-diones have been explored. These compounds, including 1-[{4-(4-fluorophenyl)-piperazin-1-yl}-methyl]-3-(2-bromophenyl)-pyrrolidine-2,5-dione, were effective in maximal electroshock seizure (MES) tests, showing significant potential as antiepileptic agents with less neurotoxicity than phenytoin, a reference antiepileptic drug (Obniska, Rzepka, & Kamiński, 2012).

Antioxidant Properties

Research into the antioxidant profile of 2-alkoxyphenylcarbamic acid-based compounds containing a 4´-(substituted phenyl)piperazin-1´-yl fragment has been conducted. These studies reveal significant ABTS•+ scavenging potential and ferric reducing antioxidant power, highlighting the compounds' promising antioxidant capabilities comparable to those of reference drugs like carvedilol and atenolol (Malík, Stanzel, Csöllei, & Čurillová, 2017).

Fluorine-18 Labeling for PET Studies

An efficient method for piperazine formation and its application in [18F]-labeling for positron emission tomography (PET) studies has been developed. This approach enables the synthesis of 1-(4-[18F]fluorophenyl)piperazine, a precursor for PET imaging, showcasing the compound's utility in the study of serotoninergic receptors (Collins, Lasne, & Barré, 1992).

Synthesis and Biological Activity of Derivatives

The synthesis of new urea and thiourea derivatives of piperazine doped with febuxostat, leading to compounds with significant antiviral and antimicrobial activities, has been investigated. These studies emphasize the potential of these derivatives in developing new antimicrobial and antiviral agents (Krishna Reddy, Rasheed, Subba Rao, Adam, Yellala Venkata Rami Reddy, & Raju, 2013).

Safety and Hazards

The safety and hazards associated with similar compounds have been discussed in the literature .

Orientations Futures

Research on similar compounds suggests potential future directions. For instance, a study on a similar compound suggested that it could be used as a lead compound for rational drug designing .

Mécanisme D'action

Propriétés

IUPAC Name

N-(4-bromophenyl)-4-fluoro-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrF2N3O3S/c24-17-6-8-18(9-7-17)27-23(30)16-5-10-20(26)22(15-16)33(31,32)29-13-11-28(12-14-29)21-4-2-1-3-19(21)25/h1-10,15H,11-14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNSBDZYYQKBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.